
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel pyridines and related heterocyclic compounds involve complex reactions and analytical techniques. For instance, Elewa et al. (2021) reported on the synthesis of new pyridines through a multi-step reaction, starting from basic organic compounds to achieve structures with potential antimicrobial and antitumor activities. This illustrates the methodological advancements in creating compounds with specific functionalities and potential therapeutic uses. Similarly, Jansone et al. (2007) detailed the molecular and crystal structure analysis of certain pyridine derivatives, highlighting the importance of X-ray diffraction analysis in understanding the geometrical and electronic structure of newly synthesized molecules (Elewa et al., 2021) (Jansone et al., 2007).
Antimicrobial and Anticancer Applications
Research into the antimicrobial and anticancer applications of heterocyclic compounds continues to be a significant area of study. Mørkved et al. (2009) synthesized zinc azaphthalocyanines with thiophen-2-yl substituents, demonstrating their potential in singlet oxygen production for photodynamic therapy. This indicates the role of such compounds in developing novel treatments for cancer, leveraging their photophysical properties for therapeutic purposes. Additionally, compounds synthesized by Patil and Mahulikar (2013) showcased a novel protocol for creating compounds with potential in cancer therapy, emphasizing the versatility of heterocyclic chemistry in medicinal applications (Mørkved et al., 2009) (Patil & Mahulikar, 2013).
Material Science and Theoretical Studies
The utility of these compounds extends beyond biological applications to material science and computational chemistry. For instance, the study of corrosion inhibition by Sudheer and Quraishi (2015) on copper demonstrates the potential of pyrazole pyridine derivatives in protecting metals from corrosion, which is crucial for industrial applications. Furthermore, computational studies, such as those conducted by Venkateshan et al. (2019), involve molecular docking to assess the potential of pyridine derivatives as inhibitors of specific enzymes, showcasing the intersection of theoretical chemistry and drug design (Sudheer & Quraishi, 2015) (Venkateshan et al., 2019).
Mécanisme D'action
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways “3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” might affect. Thiophene derivatives have been associated with a variety of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of action
Based on the presence of the thiophene ring, it could potentially exhibit a range of biological activities .
Propriétés
IUPAC Name |
3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-8-11-13(17-5-4-16-11)20-10-3-6-18(9-10)14(19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXYWAUUXNANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
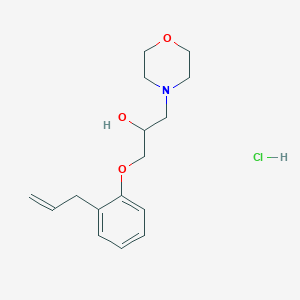
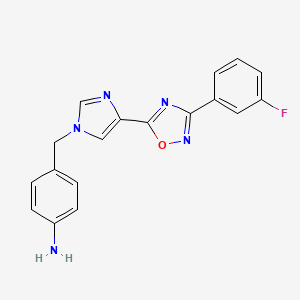
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
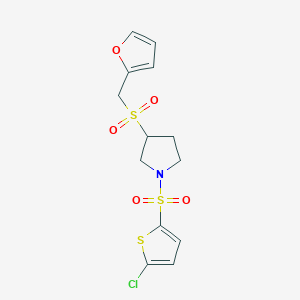

![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)
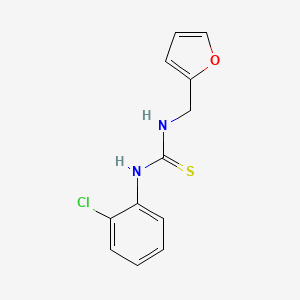
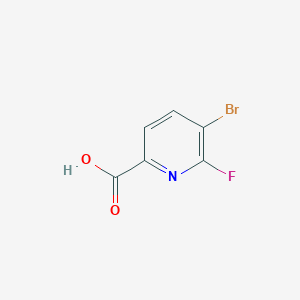
![2-[(2,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2625488.png)

![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)
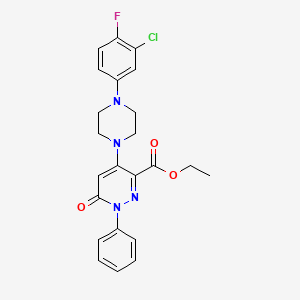

![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)
